molecular formula C8H3ClN2O B2881464 7-Chloro-furo[3,2-B]pyridine-2-carbonitrile CAS No. 220992-47-2

7-Chloro-furo[3,2-B]pyridine-2-carbonitrile

Cat. No.: B2881464
CAS No.: 220992-47-2
M. Wt: 178.58
InChI Key: QTOYTILPUAPWCN-UHFFFAOYSA-N
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Description

7-Chloro-furo[3,2-B]pyridine-2-carbonitrile is an organic compound with the chemical formula C9H4ClN2O. It is a heterocyclic compound that contains both furan and pyridine rings, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-furo[3,2-B]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloronicotinonitrile with furan derivatives in the presence of a base. The reaction conditions often involve temperatures ranging from 80°C to 120°C and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-furo[3,2-B]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The furan and pyridine rings can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the furan or pyridine rings .

Scientific Research Applications

7-Chloro-furo[3,2-B]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with unique properties, such as electronic and photonic materials.

Mechanism of Action

The mechanism of action of 7-Chloro-furo[3,2-B]pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) .

Comparison with Similar Compounds

    2-Chloronicotinonitrile: A precursor in the synthesis of 7-Chloro-furo[3,2-B]pyridine-2-carbonitrile.

    Furo[2,3-b]pyridine Derivatives: Compounds with similar furan and pyridine ring structures.

    Nicotinonitrile Derivatives: Compounds containing the nicotinonitrile moiety, which is a key component in the synthesis of this compound.

Uniqueness: this compound is unique due to its specific combination of furan and pyridine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-chlorofuro[3,2-b]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2O/c9-6-1-2-11-7-3-5(4-10)12-8(6)7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOYTILPUAPWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(OC2=C1Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a sealed tube 7-chloro-2-iodofuro[3,2-b]pyridine (0.200 g, 0.72 mmol), KCN (0.093 g, 1.4 mmol), and copper (I) iodide (0.014 g, 0.072 mmol) were dissolved in 2 mL DMF. Pd(Ph3P)4(0.041 g, 0.036 mmol) was added, the tube was flushed with nitrogen, and the reaction in the tube was stirred overnight at 100° C. The reaction was cooled to RT, diluted with DCM, and washed with water. The aqueous layer was extracted with DCM, and the combined organic layers were washed with brine, dried with sodium sulfate, filtered, and concentrated. The material was purified via column chromatography (gradient elution 0-50% EtOAc:Hex) to afford 7-chlorofuro[3,2-b]pyridine-2-carbonitrile as a white solid. MS: M+H+=179.4.
Quantity
0.2 g
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reactant
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0.093 g
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2 mL
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copper (I) iodide
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0.014 g
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catalyst
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0 (± 1) mol
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0.041 g
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catalyst
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Synthesis routes and methods II

Procedure details

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[Cu]I
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